3-Fluoro-4-iodopyridine-2-carbonitrile
Overview
Description
3-Fluoro-4-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2FIN2. It is a derivative of pyridine, featuring both fluorine and iodine substituents on the aromatic ring, along with a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile typically involves multi-step processes. One common method includes the fluorination of a suitable pyridine precursor, followed by iodination and introduction of the cyano group. For instance, starting from 3-bromo-2-nitropyridine, fluorination can be achieved using reagents like Bu4N+F− in DMF at 20°C
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to handle hazardous reagents safely .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.
Fluorination: Reagents like Bu4N+F− in DMF at 20°C.
Iodination: Various iodine sources and conditions depending on the precursor used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while fluorination and iodination steps yield the desired this compound .
Scientific Research Applications
3-Fluoro-4-iodopyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Radiolabeling: Fluorinated pyridines are used in radiolabeling for imaging studies in biological research.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodopyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodopyridine-4-carbonitrile: Similar structure but with different substitution pattern.
2-Fluoropyridine: Lacks the iodine and cyano groups, making it less reactive in certain contexts.
4-Iodopyridine: Lacks the fluorine and cyano groups, affecting its electronic properties.
Uniqueness
3-Fluoro-4-iodopyridine-2-carbonitrile is unique due to the combination of fluorine, iodine, and cyano groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-fluoro-4-iodopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBCNDXLHUIEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610569 | |
Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-35-7 | |
Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-iodopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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